molecular formula C20H16N2O2 B3129774 1-(4-Methoxybenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile CAS No. 339109-00-1

1-(4-Methoxybenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B3129774
CAS No.: 339109-00-1
M. Wt: 316.4 g/mol
InChI Key: HUWAINKVKGTEKC-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound that features a pyridine ring substituted with a methoxybenzyl group, a phenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form the intermediate 2-amino-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Methoxybenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxybenzyl)-4-[(E)-4-(trimethylsilyl)but-1-en-3-yn-1-yl]-1H-indole
  • 2-Aryl-1-(4-methoxybenzyl)-1H-indole-4-carbaldehydes

Uniqueness

1-(4-Methoxybenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-2-oxo-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c1-24-18-10-7-15(8-11-18)14-22-19(16-5-3-2-4-6-16)12-9-17(13-21)20(22)23/h2-12H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWAINKVKGTEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC=C(C2=O)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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